molecular formula C16H20N2O2S B3013561 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide CAS No. 1421482-45-2

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B3013561
CAS RN: 1421482-45-2
M. Wt: 304.41
InChI Key: ZWCUDTGESHCXMZ-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a dimethylamino group, which is known to influence reactivity and stability in various chemical contexts, as well as a thiophene ring, which is a common motif in molecules with potential pharmaceutical applications.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, including functional group transformations and the formation of amide bonds. For instance, the synthesis of N-(2-dimethylaminoethyl)acetohydroxamic acid involved the incorporation of a dimethylamino group into the hydroxamic acid molecule, which was shown to catalyze ester hydrolysis effectively . Similarly, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved through a sequence of reduction, acetylation, ethylation, and condensation steps, with significant improvements in yield and cost-effectiveness . These examples suggest that the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide would also require careful consideration of reaction conditions and reagent selection to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques, such as NMR, FTIR, and mass spectroscopy. For example, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were investigated using these methods, providing detailed insights into their molecular conformations . Similarly, the pKa determination of newly synthesized acetamide derivatives involved spectroscopic studies to understand the protonation behavior of different nitrogen atoms within the molecules . These techniques would be essential in analyzing the molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide to confirm its identity and purity.

Chemical Reactions Analysis

The presence of functional groups such as the dimethylamino group can significantly influence the chemical reactivity of acetamide derivatives. For instance, the dimethylamino group in N-(2-dimethylaminoethyl)acetohydroxamic acid was found to assist deacylation in the catalysis of ester hydrolysis through intramolecular general base catalysis . This suggests that the dimethylamino group in N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide may also impart unique reactivity patterns, potentially making it a candidate for catalytic or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structures. For example, the acidity constants (pKa values) of acetamide derivatives were determined to understand their behavior in different pH environments . These properties are crucial for predicting the solubility, stability, and reactivity of the compounds in various conditions. The physical properties such as melting point, boiling point, and solubility of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide would need to be characterized to facilitate its handling and application in potential case studies.

Scientific Research Applications

Synthesis and Structure Exploration

Research on silylated derivatives of N-(2-hydroxyphenyl)acetamide, a compound structurally similar to the specified chemical, involved synthesis and structural investigation through NMR spectroscopy, X-ray analysis, and DFT methods. This research highlights the compound's relevance in understanding molecular structures and interactions in chemistry (Nikonov et al., 2016).

Chemoselective Acetylation for Antimalarial Drugs

A study focused on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a key intermediate in the synthesis of antimalarial drugs. This process utilized immobilized lipase as a catalyst, underlining the compound's role in drug synthesis and optimization (Magadum & Yadav, 2018).

Synthetic Utility in Organic Chemistry

Another research area involves the use of N,N-dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals for cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals synthesis. These compounds serve as temporary protecting groups for vicinal diols, showcasing the chemical's utility in selective organic transformations (Hanessian & Moralioglu, 1972).

Generation of Structurally Diverse Libraries

Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base related structurally to the queried compound, a study demonstrated its role in generating a diverse library of compounds through alkylation and ring closure reactions. This signifies its importance in the development of novel chemical entities with potential pharmaceutical applications (Roman, 2013).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18(2)13-7-5-12(6-8-13)15(19)11-17-16(20)10-14-4-3-9-21-14/h3-9,15,19H,10-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCUDTGESHCXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

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